N-Boc sphingosine

Overview

Description

N-Boc sphingosine is a chemically modified derivative of sphingosine, a bioactive sphingolipid backbone critical in cellular signaling. The tert-butoxycarbonyl (Boc) group protects the primary amine, enhancing stability during synthetic processes . This protection is crucial for preventing unwanted side reactions in multi-step syntheses, such as the preparation of deuterium-labeled sphingosine for metabolic studies . This compound serves as a key intermediate in pharmaceutical research, enabling the synthesis of inhibitors (e.g., N-Boc safingol, a sphingosine kinase inhibitor) and analogs with tailored biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc sphingosine is typically synthesized through the protection of the amino group of sphingosine with a tert-butoxycarbonyl (Boc) group. The process involves the reaction of sphingosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting this compound can be purified by standard chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound for commercial use .

Chemical Reactions Analysis

Types of Reactions

N-Boc sphingosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Amides, esters, or other derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

N-Boc sphingosine serves as a key intermediate in the total synthesis of sphingolipids and their analogs. The Boc (tert-butyloxycarbonyl) group provides a protective function that facilitates the synthesis of complex molecules. Notably, several studies have demonstrated efficient synthetic routes for producing this compound from readily available starting materials:

- Total Synthesis : The synthesis of this compound can be achieved through various methods, including the use of N-Boc-L-serine as a precursor. A concise total synthesis reported yields of over 70% from serine derivatives, showcasing its potential for large-scale production .

- Synthesis Techniques : Techniques such as palladium-catalyzed coupling and diastereoselective reductions are commonly employed in synthesizing high-purity sphingolipid derivatives .

Biological Significance

This compound and its derivatives play crucial roles in cellular signaling pathways and have implications in various physiological processes:

- Sphingosine-1-Phosphate (S1P) Formation : this compound can be phosphorylated to form S1P, a signaling lipid involved in numerous biological functions such as cell growth, survival, and migration. Research indicates that S1P signaling is critical in regulating vascular permeability and immune responses .

- Cancer Research : Studies have shown that sphingolipids, including those derived from this compound, exhibit anti-cancer properties by modulating cell proliferation and apoptosis. Their role in cancer therapy is an area of active investigation .

Therapeutic Applications

The therapeutic potential of this compound derivatives is being explored in various medical fields:

- Neurological Disorders : Sphingolipids are implicated in neurodegenerative diseases, and compounds derived from this compound may offer neuroprotective effects by influencing signaling pathways related to neuronal survival .

- Cardiovascular Health : Given the role of S1P in cardiovascular regulation, this compound derivatives are being studied for their potential to treat conditions such as hypertension and heart disease .

Case Studies

Several case studies highlight the applications of this compound in research:

- Optical Control Studies : A study developed photoswitchable analogs of S1P using derivatives of this compound to control lipid signaling spatially and temporally. This innovative approach allows researchers to probe lipid biology with high precision .

- Age-Related Disease Research : Investigations into the role of S1P derived from sphingolipids have revealed insights into age-related diseases, emphasizing the importance of these compounds in understanding aging mechanisms .

Summary Table

Mechanism of Action

N-Boc sphingosine exerts its effects primarily through its role in sphingolipid metabolism. It is a precursor to sphingosine-1-phosphate, a bioactive lipid that regulates various cellular processes, including cell growth, survival, and migration. The conversion of this compound to sphingosine-1-phosphate is catalyzed by sphingosine kinases. Sphingosine-1-phosphate then interacts with specific G-protein-coupled receptors on the cell surface, triggering downstream signaling pathways involved in immune response, angiogenesis, and other physiological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Free Sphingosine vs. N-Boc Sphingosine

Key Findings :

- For example, N-Boc-protected sphingosine derivatives (e.g., compounds 5, 7, 9, 11) showed similar inhibitory potency against target enzymes compared to their free amine counterparts (compounds 6, 8, 10, 12) .

This compound vs. N-Acylated Sphingosines

Key Findings :

- N-Acylated sphingosines (ceramides) exhibit stronger bioactivity in signaling pathways, while N-Boc derivatives are primarily inert intermediates .

- In photolabeling assays, N,N-dimethyl sphingosine outperformed both free sphingosine and N-Boc derivatives in sigma1 receptor inhibition .

This compound vs. Other Protected Derivatives

Key Findings :

- N-Boc protection is preferred for acid-stable intermediates in deuterium-labeling studies, while N-Cbz and N-Fmoc are used in orthogonal protection strategies .

Table 1: Inhibitory Effects of Sphingosine Derivatives

Key Research Insights

Steric vs. However, in TRPV1 antagonists, the Boc moiety improves hydrophobic interactions, highlighting context-dependent utility .

Deuterium Labeling : this compound enables precise isotopic labeling for metabolic tracing, with near-quantitative deprotection yields under mild conditions .

Environmental Impact : Water-mediated Boc deprotection methods offer greener alternatives to traditional acid/base routes, aligning with sustainable chemistry trends .

Biological Activity

N-Boc sphingosine, a derivative of sphingosine, plays a significant role in various biological processes, particularly in the realm of cell signaling and membrane dynamics. This article delves into its biological activity, synthesizing findings from diverse research studies.

Overview of Sphingolipid Metabolism

Sphingolipids, including sphingosine and its derivatives, are critical components of cellular membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. Sphingosine can be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule that interacts with specific receptors (S1P1 to S1P5) to mediate various physiological functions such as immune response and vascular integrity .

This compound: Structure and Synthesis

This compound is synthesized by protecting the amine group of sphingosine with a tert-butyloxycarbonyl (Boc) group. This modification enhances the compound's stability and solubility, making it suitable for various biological assays. The synthesis typically involves:

- Starting Material : Sphingosine or its derivatives.

- Protective Group Addition : Reaction with Boc anhydride under basic conditions.

- Purification : Column chromatography to isolate this compound.

1. Interaction with Sphingosine Kinases

This compound has been shown to serve as a substrate for sphingosine kinases (SPHK1 and SPHK2), which phosphorylate sphingosine to form S1P. This phosphorylation is crucial for regulating the levels of S1P in cells, influencing various downstream signaling pathways .

| Compound | Kinase Activity | IC50 (nM) | Biological Effect |

|---|---|---|---|

| This compound | SPHK1, SPHK2 | 45 ± 5 | Induction of lymphopenia in vivo |

| VPC44152 | SPHK1 | 30 ± 3 | Immunosuppressive effects |

2. Role in Immunomodulation

Research indicates that this compound can modulate immune responses by affecting T-cell trafficking through its action on S1P receptors. For instance, compounds similar to this compound have been found to induce lymphopenia by desensitizing S1P receptors on T-cells, thereby preventing their egress from lymphoid tissues .

3. Impact on Cell Survival and Apoptosis

This compound influences cell survival through its role in sphingolipid metabolism. The balance between ceramide and S1P is critical; ceramide promotes apoptosis while S1P promotes cell survival. This balance is particularly relevant in cancer biology, where alterations in this pathway can affect tumor progression and response to therapy .

Case Study 1: this compound in Cancer Therapy

A study investigating the effects of this compound on cancer cell lines demonstrated its potential as an anti-cancer agent. The compound was shown to induce apoptosis in human breast cancer cells via the ceramide pathway while simultaneously modulating the immune response through S1P signaling .

Case Study 2: Autoimmune Disease Models

In animal models of autoimmune diseases, treatment with this compound resulted in reduced inflammation and improved clinical outcomes. The mechanism was attributed to its ability to modulate lymphocyte trafficking and promote regulatory T-cell development .

Q & A

Basic Research Questions

Q. What are the optimal protocols for synthesizing and characterizing N-Boc sphingosine while ensuring high purity and yield?

- Methodological Answer : Synthesis of this compound involves Boc protection of the sphingosine amine group, typically using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. Key steps include:

- Monitoring reaction progress via TLC or HPLC to confirm Boc-group incorporation .

- Purification using column chromatography (silica gel) with gradients of ethyl acetate/hexane to isolate intermediates .

- Final characterization via -NMR (to verify Boc-protection at ~1.4 ppm for tert-butyl protons) and mass spectrometry (to confirm molecular ion peaks) .

- Purity validation (>95%) via reverse-phase HPLC with UV detection at 210 nm .

Q. How can researchers validate the structural integrity of this compound derivatives using analytical techniques?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze - and -NMR spectra to confirm backbone structure (e.g., allylic protons in sphingosine’s 4E double bond at ~5.3–5.5 ppm) and Boc-group presence .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formulas; ESI-MS in positive ion mode for sphingolipids .

- HPLC/LC-MS : Assess purity and detect degradation products (e.g., free sphingosine from Boc deprotection) .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported bioactivity data for this compound across cell types?

- Methodological Answer : Contradictions may arise due to:

- Concentration-dependent effects : Design dose-response curves (0.1–50 µM) to identify biphasic responses (e.g., pro-survival vs. pro-apoptotic effects) .

- Cell-type specificity : Compare sphingosine kinase (SphK) expression levels (via Western blot) in tested cell lines, as SphK activity modulates sphingosine-1-phosphate (S1P) conversion .

- Metabolic stability : Quantify intracellular this compound and its metabolites (e.g., deprotected sphingosine) using LC-MS/MS to correlate bioactivity with actual concentrations .

Q. How can researchers design experiments to study this compound’s cellular uptake and subcellular localization?

- Methodological Answer :

- Fluorescent tagging : Synthesize this compound analogs conjugated to BODIPY or nitrobenzoxadiazole (NBD) for live-cell imaging. Validate localization via colocalization with organelle-specific dyes (e.g., LysoTracker for lysosomes) .

- Permeability assays : Use Caco-2 cell monolayers to measure apical-to-basal transport rates, adjusting buffer pH to mimic physiological conditions .

- Knockout models : Compare uptake in wild-type vs. ABC transporter-deficient cells to identify transport mechanisms .

Q. What are the best practices for analyzing this compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated stability studies : Incubate this compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., free sphingosine) .

- Long-term storage : Store lyophilized compounds at -20°C under argon to prevent oxidation; reconstitute in ethanol/DMSO to avoid hydrolysis .

- Solubility optimization : Use lipid carriers (e.g., methyl-β-cyclodextrin) for aqueous solubility enhancement in cell culture media .

Q. How can mechanistic studies differentiate this compound’s direct effects from those of its metabolites (e.g., sphingosine or S1P)?

- Methodological Answer :

- Pharmacological inhibition : Co-treat cells with SphK inhibitors (e.g., SKI-II) to block S1P formation and isolate this compound’s effects .

- Stable isotope tracing : Use -labeled this compound to track metabolic flux into S1P or ceramide pools via LC-MS .

- Genetic knockdown : Silence SphK1/SphK2 using siRNA and assess residual bioactivity .

Q. Methodological Frameworks for Experimental Design

Q. How can the PICO framework structure studies investigating this compound’s therapeutic potential?

- Population : Cancer cell lines with dysregulated sphingolipid metabolism (e.g., MCF-7 breast cancer cells) .

- Intervention : this compound at IC₅₀ concentrations (determined via MTT assays) .

- Comparison : Untreated cells vs. cells treated with free sphingosine or S1P .

- Outcome : Apoptosis induction (measured via caspase-3 activation) vs. cell proliferation (BrdU assay) .

- Reference frameworks: .

Q. What strategies mitigate bias when analyzing conflicting data on this compound’s role in autophagy regulation?

- Methodological Answer :

- Blinded analysis : Use automated image analysis (e.g., ImageJ) for LC3 puncta quantification in fluorescence microscopy .

- Meta-analysis : Pool data from ≥3 independent studies, applying random-effects models to account for heterogeneity .

- Negative controls : Include autophagy inhibitors (e.g., chloroquine) to validate assay specificity .

Properties

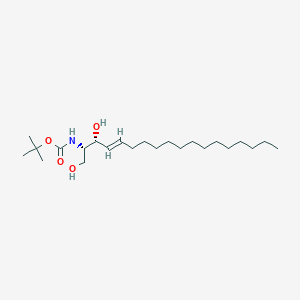

IUPAC Name |

tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUDVBSIURBUGW-BWMVHVDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449429 | |

| Record name | N-Boc sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116467-63-1 | |

| Record name | N-Boc sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.